molecular formula C9H12Cl2N2O2 B13827300 2-Furoic acid, 2,2-bis(2-chloroethyl)hydrazide CAS No. 1901-06-0

2-Furoic acid, 2,2-bis(2-chloroethyl)hydrazide

Cat. No.: B13827300
CAS No.: 1901-06-0
M. Wt: 251.11 g/mol
InChI Key: GMMSSVMQNUABLT-UHFFFAOYSA-N
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Description

2-Furoic acid, 2,2-bis(2-chloroethyl)hydrazide is an organic compound with the molecular formula C9H12Cl2N2O2 It consists of a furan ring attached to a carboxylic acid group and a hydrazide group substituted with two 2-chloroethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Furoic acid, 2,2-bis(2-chloroethyl)hydrazide can be synthesized through the reaction of 2-furoic acid with 2,2-bis(2-chloroethyl)hydrazine. The reaction typically involves the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The product is then purified through recrystallization or other suitable methods .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as distillation or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

2-Furoic acid, 2,2-bis(2-chloroethyl)hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to other functional groups.

    Substitution: The 2-chloroethyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .

Major Products Formed

Major products formed from these reactions include various derivatives of this compound, such as oxides, reduced hydrazides, and substituted derivatives.

Scientific Research Applications

2-Furoic acid, 2,2-bis(2-chloroethyl)hydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Furoic acid, 2,2-bis(2-chloroethyl)hydrazide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through the formation of reactive intermediates that interact with cellular components, leading to various biological responses. Specific molecular targets and pathways may include enzymes, receptors, and signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

    2-Furoic acid hydrazide: A related compound with similar chemical structure but without the 2-chloroethyl groups.

    2-Furoylhydrazine: Another similar compound used in various chemical and biological applications.

Uniqueness

2-Furoic acid, 2,2-bis(2-chloroethyl)hydrazide is unique due to the presence of the 2-chloroethyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

1901-06-0

Molecular Formula

C9H12Cl2N2O2

Molecular Weight

251.11 g/mol

IUPAC Name

N',N'-bis(2-chloroethyl)furan-2-carbohydrazide

InChI

InChI=1S/C9H12Cl2N2O2/c10-3-5-13(6-4-11)12-9(14)8-2-1-7-15-8/h1-2,7H,3-6H2,(H,12,14)

InChI Key

GMMSSVMQNUABLT-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NN(CCCl)CCCl

Origin of Product

United States

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